molecular formula C9H9BrFNOS B062075 O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate CAS No. 190648-99-8

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Cat. No. B062075
CAS RN: 190648-99-8
M. Wt: 278.14 g/mol
InChI Key: ONIVRSHXEFYTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and related compounds often involves multi-step chemical processes. For instance, a practical synthesis route for 2-Fluoro-4-bromobiphenyl, a key intermediate for similar compounds, has been developed using bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation through halodeboronation of various aryl boronic acids (Szumigala et al., 2004)(Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of similar organophosphorus compounds, such as bromophos, features intramolecular hydrogen bonds which restrict rotation about the phenolic C--O bond, providing a model for understanding the structural behavior of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in vivo (Baughman & Jacobson, 1976)(Baughman & Jacobson, 1976).

Chemical Reactions and Properties

Chemical reactions involving O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate are characterized by its reactivity towards nucleophiles and electrophiles, facilitated by the presence of the bromo and fluoro substituents. The synthesis of related compounds often utilizes halogenated intermediates, demonstrating the molecule's potential in various organic transformations (Gomzina et al., 2007)(Gomzina et al., 2007).

Physical Properties Analysis

The physical properties of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and related molecules, such as solubility, melting point, and thermal stability, are crucial for their application in various chemical processes. For example, compounds with similar structural motifs exhibit high thermal stability, which is essential for their use in high-temperature chemical reactions (Percec & Wang, 1991)(Percec & Wang, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and potential for further functionalization, are key aspects of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate's utility in synthesis. Its reactivity profile is indicative of its broader applicability in the synthesis of more complex molecules (Degani et al., 2009)(Degani et al., 2009).

Scientific Research Applications

Synthesis and Analysis Techniques

  • Research has developed methods for synthesizing related bromo-fluorophenyl compounds, which could inform the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. For instance, 4-Bromo-2-fluorobiphenyl was synthesized using a one-pot method from 4-bromo2-fluoroaniline bromate, highlighting approaches that could potentially be adapted for related compounds (Li Yong-qiang, 2012).

Potential Applications in Analytical Chemistry

  • Analytical methods such as HPLC have been developed for related compounds, which could be useful in the purification and analysis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and its derivatives (Wang Yong-chang, 2003).

Fluorination Techniques

  • Studies on the fluorination of bromo-dimethylphenol compounds with xenon difluoride could provide insights into the modification of bromo-fluorophenyl compounds, potentially relevant to the chemical manipulation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (H. Koudstaal, C. Olieman, 2010).

Novel Fluorescent Probes

  • The design of fluorescent probes for detecting specific chemicals, utilizing bromo-fluorophenyl as a component, could hint at the utility of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in the development of new sensing materials (Meiqing Zhu et al., 2019).

Pharmaceutical Intermediates

  • The synthesis of specific bromo-fluorophenyl compounds as intermediates for pharmaceutical applications suggests a potential role for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in drug synthesis and development processes (Xiao Sheng-xian, 2007).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVRSHXEFYTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650484
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

CAS RN

190648-99-8
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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